1,5-Diazecan-2-one
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Overview
Description
1,5-Diazecan-2-one is a heterocyclic compound that features a ten-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diazecan-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate diamines with carbonyl compounds under controlled conditions. For instance, the reaction of 1,5-diaminopentane with phosgene or its derivatives can yield 1,5-diazacyclodecane-2-one. The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of 1,5-diazacyclodecane-2-one often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,5-Diazecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced forms of the compound with hydrogenated nitrogen atoms.
Substitution: Substituted derivatives with various functional groups attached to the nitrogen atoms.
Scientific Research Applications
1,5-Diazecan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of polymers, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-diazacyclodecane-2-one involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions and influencing their reactivity. It can also interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN): A bicyclic compound with similar nitrogen-containing ring structure.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Another bicyclic compound with a larger ring system and similar basicity.
Uniqueness
1,5-Diazecan-2-one is unique due to its ten-membered ring structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its potential bioactivity make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1,5-diazecan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c11-8-4-7-9-5-2-1-3-6-10-8/h9H,1-7H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZICGOVGFZMGGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCCC(=O)NCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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